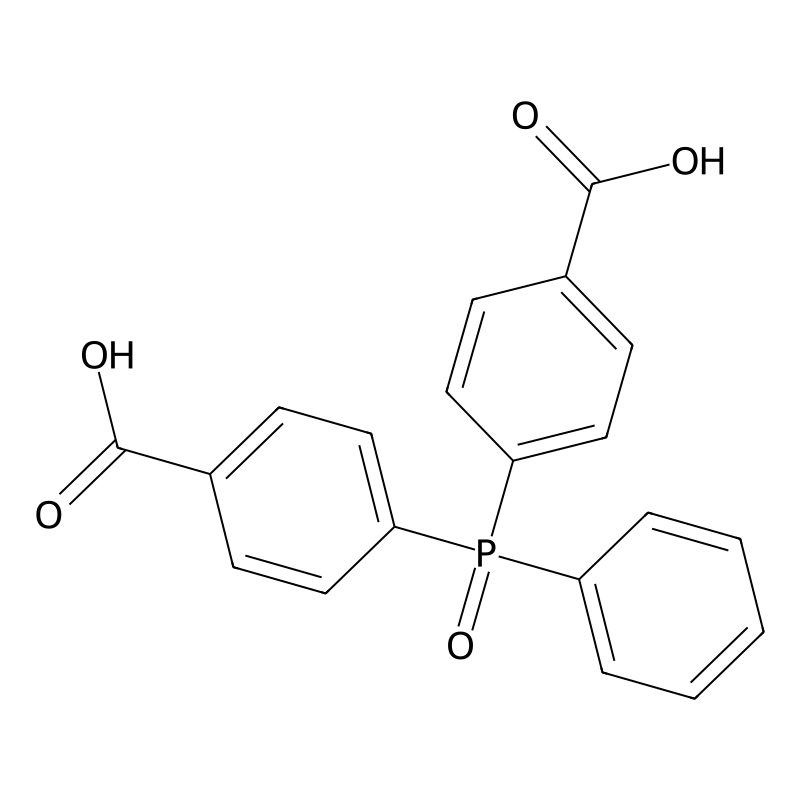

Bis(4-carboxyphenyl)phenylphosphine oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

4,4'-(Phenylphosphinylidene)dibenzoic acid, also known as 4,4'-(phenylphosphoryl)dibenzoic acid, is an organic compound with the chemical formula C₂₀H₁₅O₅P. It is a white crystalline solid that is slightly soluble in common organic solvents. The synthesis of this compound involves the reaction of benzaldehyde with diphenylphosphine oxide in the presence of a dehydrating agent such as acetic anhydride [].

Applications in Catalysis:

4,4'-(Phenylphosphinylidene)dibenzoic acid has been investigated as a potential catalyst for various organic reactions. For example, it has been shown to be an effective catalyst for the aldol condensation reaction, which is a key reaction in the synthesis of various complex molecules []. Additionally, it has been found to be active in the hydroamination reaction, which is used to form carbon-nitrogen bonds [].

Materials Science Applications:

4,4'-(Phenylphosphinylidene)dibenzoic acid has been explored for its potential applications in materials science. It has been shown to form self-assembled structures, such as nanotubes and nanofibers, which could be useful in the development of new materials with unique properties [].

Bis(4-carboxyphenyl)phenylphosphine oxide is an organic compound characterized by its unique structure, which includes a phosphorus atom bonded to a phenyl group and two carboxyphenyl groups. Its chemical formula is . This compound is notable for its applications in polymer chemistry, particularly in the synthesis of flame-retardant materials and as a ligand in catalysis.

Several synthesis methods have been developed for bis(4-carboxyphenyl)phenylphosphine oxide:

- Polycondensation: This method involves the reaction of bis(4-carboxyphenyl) with phosphine oxide precursors under controlled conditions, leading to high yields of the desired compound .

- Direct Phosphorylation: The direct reaction of phenylphosphine with 4-carboxybenzoic acid can yield bis(4-carboxyphenyl)phenylphosphine oxide, though this method may require specific conditions to optimize yield and purity .

Bis(4-carboxyphenyl)phenylphosphine oxide finds applications in several areas:

- Flame Retardancy: It is used as a flame-retardant additive in polymers such as polyamide 66, enhancing their thermal stability and reducing flammability .

- Catalysis: This compound serves as a ligand in metal-catalyzed reactions, improving the efficiency and selectivity of catalytic processes .

- Polymer Chemistry: It is incorporated into polyamide formulations to improve mechanical properties and thermal resistance .

Interaction studies involving bis(4-carboxyphenyl)phenylphosphine oxide focus on its solubility and reactivity with various solvents and substrates. For example, research has examined its solubility in acetic acid, which provides insights into its potential applications in organic synthesis and polymer formulations . Additionally, studies indicate that the presence of phosphine oxide groups can influence the thermal degradation behavior of polymers, making them more resistant to heat .

Several compounds share structural similarities with bis(4-carboxyphenyl)phenylphosphine oxide. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Bis(3-carboxyphenyl)phenylphosphine oxide | Similar backbone with different carboxy substituents | May exhibit different thermal properties due to structural variations |

| Bis(4-methylphenyl)phosphine sulfide | Contains sulfur instead of oxygen | Shows different reactivity patterns due to sulfur's unique properties |

| Triphenylphosphine oxide | Contains three phenyl groups instead of two carboxyphenyl groups | Commonly used as a ligand but lacks the flame-retardant properties |

Uniqueness

The uniqueness of bis(4-carboxyphenyl)phenylphosphine oxide lies in its dual functionality as both a phosphine oxide and a dicarboxylic acid derivative. This combination allows it to be specifically tailored for applications requiring both flame retardancy and catalytic activity, setting it apart from other similar compounds.